molecular formula C25H23N3O2S2 B2525641 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide CAS No. 864859-60-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2525641
CAS No.: 864859-60-9
M. Wt: 461.6
InChI Key: BWIHPWCIGQHSON-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity They interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

The cellular effects of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide are currently unknown. Benzothiazole derivatives have been reported to have inhibitory effects on M. tuberculosis . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Benzothiazole derivatives have been reported to inhibit the growth of M. tuberculosis . This suggests that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-14-8-9-17(12-15(14)2)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)18-10-11-28(16(3)29)13-21(18)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIHPWCIGQHSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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